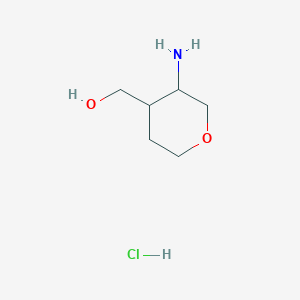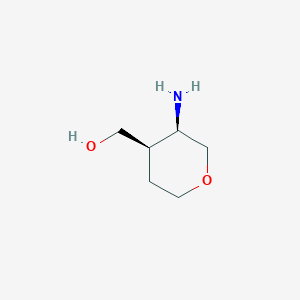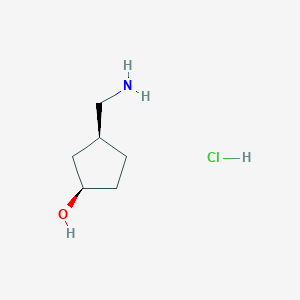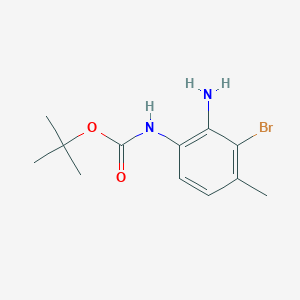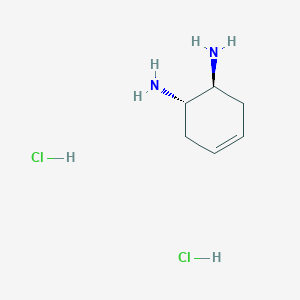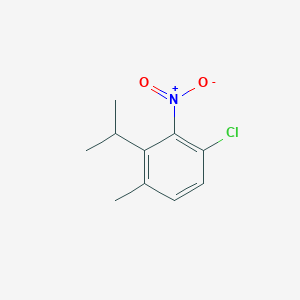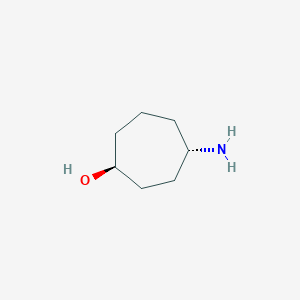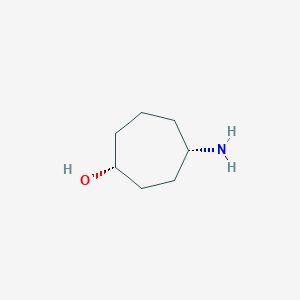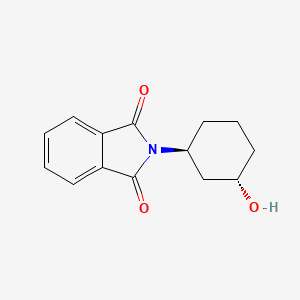
trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione
Overview
Description
trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione: is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a cyclohexyl ring with a hydroxyl group at the third position and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione typically involves the reaction of cyclohexanone with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or xylene, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The hydroxyl group in the cyclohexyl ring can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride, phosphorus tribromide) and alkylating agents (e.g., alkyl halides) are used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
Chemistry: trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor binding.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its structural features may contribute to the design of drugs with specific biological activities, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its applications may extend to the production of coatings, adhesives, and other functional materials.
Mechanism of Action
The mechanism of action of trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptor proteins on the cell surface, triggering a cascade of intracellular signaling pathways that lead to a biological response. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione: can be compared with other isoindole derivatives, such as and compounds, which share similar structural features but differ in their functional groups and biological activities.
Cyclohexyl derivatives: with different substituents at the third position, such as or , can also be considered for comparison.
Uniqueness: The uniqueness of this compound lies in its specific combination of a hydroxyl group on the cyclohexyl ring and an isoindole-1,3-dione moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(1S,3S)-3-hydroxycyclohexyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDVWHNOYBREN-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
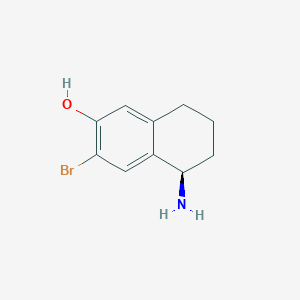

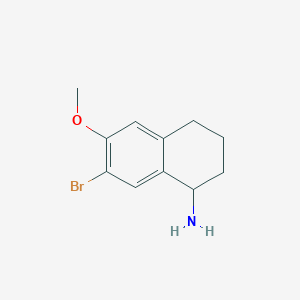
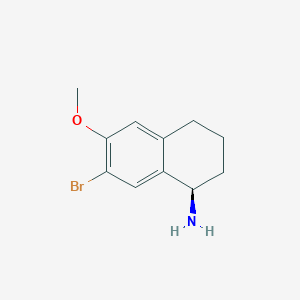
![(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride](/img/structure/B8186495.png)

